REACTION_SMILES
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[Br:11][c:12]1[cH:13][c:14]([CH:15]=[O:16])[cH:17][cH:18][c:19]1[F:20].[C:21]([O:22][BH-:23]([O:24][C:25](=[O:26])[CH3:27])[O:28][C:29](=[O:30])[CH3:31])(=[O:32])[CH3:33].[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[CH3:7][C:8](=[O:9])[OH:10].[Cl:35][CH:36]([Cl:37])[CH3:38].[Na+:34]>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[CH2:15][c:14]1[cH:13][c:12]([Br:11])[c:19]([F:20])[cH:18][cH:17]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)c(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Type
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product
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Smiles
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Fc1ccc(CN2CCOCC2)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |